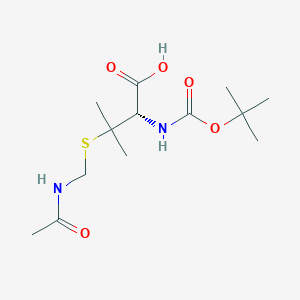

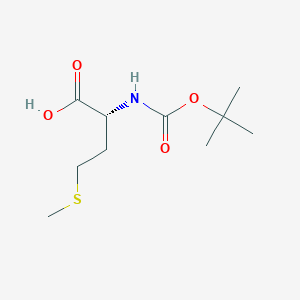

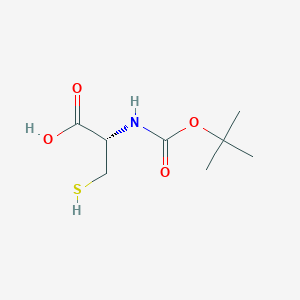

(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

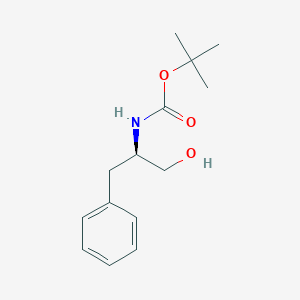

(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO4S and its molecular weight is 221,27 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse des acides aminés chiraux

Le Boc-D-cystéine est utilisé en chromatographie liquide haute performance (CLHP) pour la détermination des acides aminés chiraux tels que les énantiomères de l'acide aspartique, de la sérine et de l'alanine. La méthode implique une dérivatisation pré-colonne avec l'o-phtalaldéhyde (OPA) et le Boc-D-Cys, améliorant la détection et la séparation des énantiomères d'acides aminés .

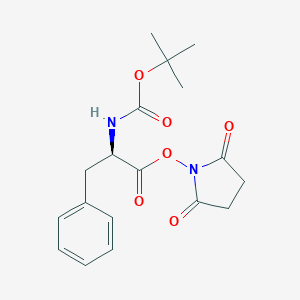

Synthèse peptidique

En synthèse peptidique, le Boc-D-cystéine sert de groupe protecteur pour les résidus cystéine. Il est utilisé dans les méthodologies de synthèse peptidique Boc et Fmoc, assurant la stabilité du groupe thiol de la cystéine pendant le processus de synthèse. Les conditions utilisées pour sa déprotection sont également un aspect critique de son application .

Chimie des protéines

Le composé trouve une application en chimie des protéines où les groupes protecteurs sont essentiels pour la synthèse de cibles multifonctionnelles. Le Boc-D-cystéine est particulièrement utile pour protéger les amines primaires, qui peuvent accueillir deux groupes protecteurs en raison de leur structure unique .

Mécanisme D'action

Target of Action

Boc-D-cysteine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid, is an N-Boc-protected form of D-Cysteine . It is a strong inhibitor of Escherichia coli growth and also functions to provide inorganic sulfates for the sulfation of xenobiotics .

Mode of Action

The mode of action of Boc-D-cysteine is primarily through its interaction with its targets. The compound is used in the determination of aspartic acid (Asp), serine (Ser), and alanine (Ala) enantiomers . It is also used in the deprotection of amino acids and peptides at high temperatures .

Biochemical Pathways

Boc-D-cysteine plays a role in the biosynthesis of cysteine from serine in bacteria . It is also involved in the regulation of programmed cell death (PCD) in plants, where oxidative stress induces a set of cysteine proteases .

Pharmacokinetics

The pharmacokinetics of Boc-D-cysteine is influenced by the Drug to Antibody Ratio (DAR), which represents the average number of antibody-conjugated small molecule cytotoxic drugs . Lower DAR will reduce the potency of ADC, but higher DAR will affect the ADC analysis pharmacokinetics and toxicity .

Result of Action

The result of Boc-D-cysteine’s action is the inhibition of Escherichia coli growth and the provision of inorganic sulfates for the sulfation of xenobiotics . It also plays a role in the regulation of programmed cell death (PCD) in plants .

Action Environment

The action environment of Boc-D-cysteine can influence its action, efficacy, and stability. For instance, the compound’s action can be influenced by environmental stress, as seen in its role in the regulation of programmed cell death (PCD) in plants . Furthermore, the compound’s efficacy and stability can be influenced by factors such as temperature, as seen in its use in the deprotection of amino acids and peptides at high temperatures .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVFTGTXIUDKIZ-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466162 |

Source

|

| Record name | Boc-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149270-12-2 |

Source

|

| Record name | Boc-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.